![molecular formula C16H21N3O2S B2573612 N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide CAS No. 2034321-84-9](/img/structure/B2573612.png)

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

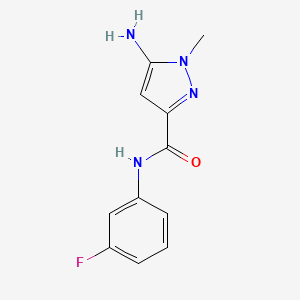

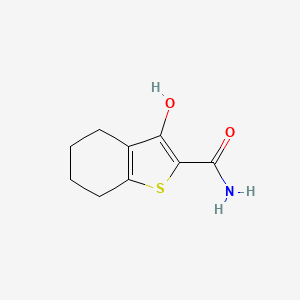

“N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a cyclopropane ring, which is a three-membered carbon ring. The compound also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring and the cyclopropane ring would likely contribute significantly to the compound’s overall structure. The presence of the sulfonamide group could also influence the compound’s properties, as sulfonamides are known to participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity. Again, without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Scientific Research Applications

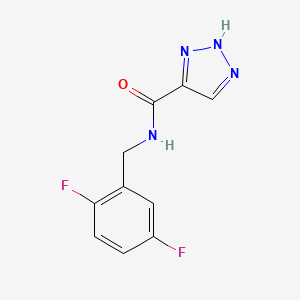

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents. The synthesis involves reactions of precursors with various active methylene compounds to produce derivatives like pyran, pyridine, and pyridazine, as well as pyrazole and oxazole derivatives through the reactivity of the precursor hydrazone towards hydrazine derivatives. These compounds have been evaluated for their antibacterial activity, with several showing high activities (Azab, Youssef, & El-Bordany, 2013).

Cyclopropene and Cyclopropane Derivatives

The synthesis of cyclopropane derivatives has been explored through nucleophilic substitutions catalyzed by palladium(0), demonstrating a method for creating cyclopropylideneethyl derivatives as building blocks with high synthetic potential. This research highlights the reactivity of 1-ethenylcyclopropylsulfonates and 2-cyclopropylideneethyl esters towards stabilized anions, leading to regioselective substitutions and the creation of valuable cyclopropane-containing compounds (Stolle, Ollivier, Piras, Salaün, & Meijere, 1992).

Biological Activities

A significant portion of research has been directed towards evaluating the biological activities of synthesized compounds. For example, a new series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety were synthesized and screened for anti-inflammatory activity and antimicrobial efficacy against both Gram-positive and Gram-negative bacterial and fungal strains. Some of these compounds were found to be potent anti-inflammatory agents and active against microbial strains (Kendre, Landge, Jadhav, & Bhusare, 2013).

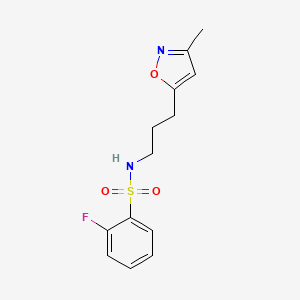

Enzyme Inhibition

Research into the selective inhibition of enzymes by N-alkylated arylsulfonamides has led to the identification of compounds with potent and selective antagonistic activities against specific receptors, such as the 5-HT7 receptor. These findings are crucial for the development of therapeutic agents targeting central nervous system disorders, showcasing the potential of sulfonamide derivatives in drug discovery (Canale et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-12-16(14-6-4-3-5-7-14)13(2)19(18-12)11-10-17-22(20,21)15-8-9-15/h3-7,15,17H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIFWYJGEWYQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2CC2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-nitrobenzamide](/img/structure/B2573530.png)

![3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2573532.png)

![N-(1-Cyanocyclohexyl)-2-[(4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2573537.png)

![8-Methyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]quinoline-3-carbaldehyde](/img/structure/B2573543.png)

![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2573545.png)

![2-chloro-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2573548.png)

![6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2573550.png)